

# Application Notes and Protocols: Bis(2-pyridyl) Ketone Derivatives in Asymmetric Catalysis

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## Compound of Interest

Compound Name: Bis(2-pyridyl) ketone

Cat. No.: B098436

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These application notes provide a comprehensive overview of the use of **bis(2-pyridyl) ketone** and its derivatives as versatile ligands in asymmetric catalysis. The focus is on practical applications, including detailed experimental protocols for key reactions, quantitative data for catalyst performance, and visualizations of experimental workflows and proposed catalytic cycles.

## Application: Asymmetric Hydrosilylation of Ketones

Chiral ligands derived from the bipyridine scaffold, a close structural relative of **bis(2-pyridyl) ketone**, have demonstrated high efficacy in the iron-catalyzed asymmetric hydrosilylation of ketones. This reaction is a crucial method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry. The use of earth-abundant and low-toxicity iron makes this a sustainable and cost-effective approach.

## Catalyst System

A highly effective catalyst system involves the *in situ* generation of an iron(II) complex with a C<sub>2</sub>-symmetrical 6,6'-bis(oxazolinyl)-2,2'-bipyridine (bipybox) ligand. These ligands are readily synthesized from 2,2'-bipyridine.

## Quantitative Data

The following table summarizes the performance of the  $\text{Fe}(\text{OAc})_2/\text{bipybox-i-Pr}$  catalyst system in the asymmetric hydrosilylation of various ketones.

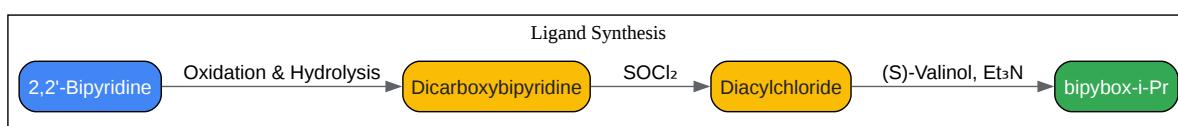
Entry	Ketone Substrate	Silane	Yield (%) <sup>[1]</sup>	ee (%) <sup>[1]</sup>
1	Acetophenone	$\text{PhSiH}_3$	95	94
2	4-Methoxyacetophenone	$\text{PhSiH}_3$	92	96
3	4-Chloroacetophenone	$\text{PhSiH}_3$	96	93
4	2-Acetyl naphthalene	$\text{PhSiH}_3$	98	95
5	Propiophenone	$\text{PhSiH}_3$	93	91

## Experimental Protocols

### Protocol 1: Synthesis of Chiral bipybox-i-Pr Ligand<sup>[1]</sup>

This protocol describes the multi-step synthesis of the isopropyl-substituted bipybox ligand.

#### Workflow for bipybox Ligand Synthesis



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Caption: Synthesis of the bipybox-i-Pr ligand from 2,2'-bipyridine.

- Synthesis of 6,6'-Dicarboxy-2,2'-bipyridine: 2,2'-Bipyridine is oxidized and subsequently hydrolyzed to yield the dicarboxylic acid derivative.
- Formation of the Diacyl Chloride: The dicarboxylic acid is treated with thionyl chloride ( $\text{SOCl}_2$ ) to form the corresponding diacyl chloride.
- Condensation with (S)-Valinol: The diacyl chloride is reacted with (S)-valinol in the presence of triethylamine to yield the final bipybox-i-Pr ligand. The product is purified by column chromatography.

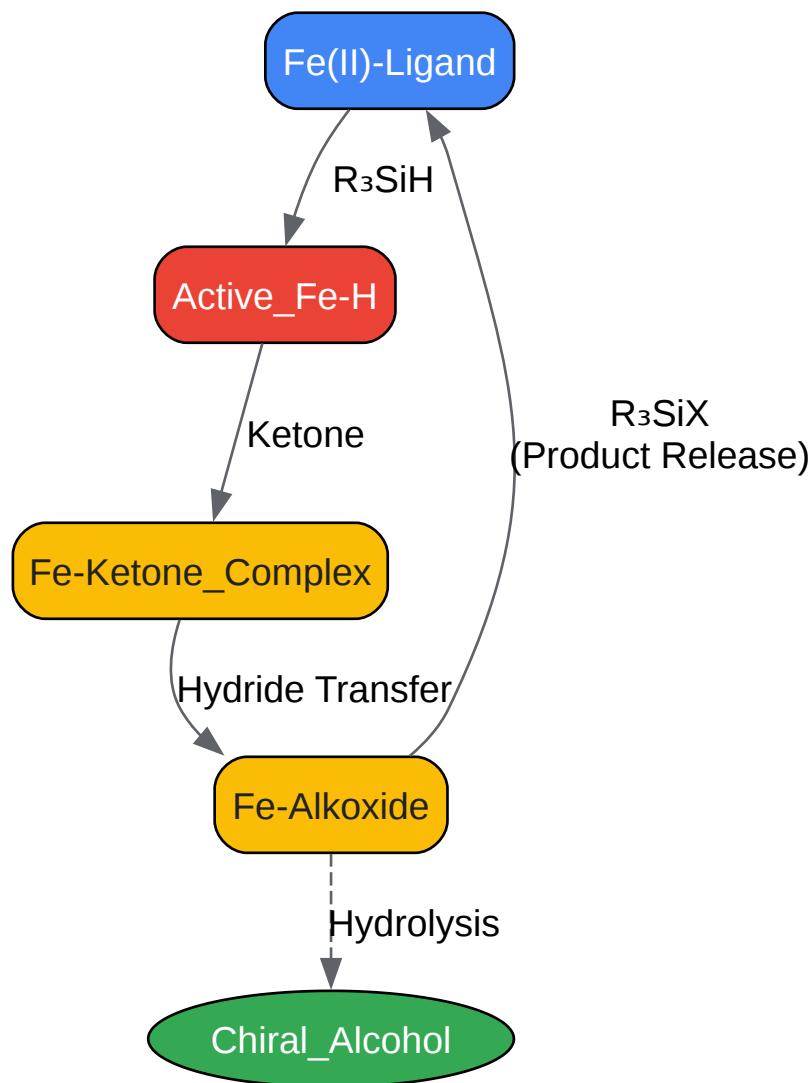
Protocol 2: Asymmetric Hydrosilylation of Acetophenone[1]

- Catalyst Pre-formation: In a glovebox, iron(II) acetate ( $\text{Fe(OAc)}_2$ , 5 mol%) and the bipybox-i-Pr ligand (6 mol%) are added to a dry Schlenk tube. Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
- Reaction Setup: Acetophenone (1.0 mmol) is added to the catalyst mixture.
- Addition of Silane: Phenylsilane ( $\text{PhSiH}_3$ , 2.0 mmol) is added dropwise to the solution at room temperature.
- Reaction Conditions: The reaction mixture is stirred at 65 °C for 24 hours.
- Work-up: The reaction is quenched by the addition of 1 M HCl. The product is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous  $\text{MgSO}_4$ .
- Analysis: The solvent is removed under reduced pressure, and the residue is purified by flash chromatography. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

## Proposed Catalytic Cycle

The proposed catalytic cycle for the iron-catalyzed hydrosilylation of ketones involves the coordination of the ketone and silane to the iron center, followed by hydride transfer and subsequent product release.

## Proposed Catalytic Cycle for Hydrosilylation

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Caption: Proposed catalytic cycle for iron-catalyzed asymmetric hydrosilylation.

## Application: Asymmetric C-C Bond Forming Reactions

Derivatives of **bis(2-pyridyl) ketone**, such as chiral bis(oxazolinyl)thiophenes, serve as effective ligands for copper-catalyzed asymmetric C-C bond-forming reactions. These reactions are fundamental in organic synthesis for building molecular complexity.

## Asymmetric Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful method for the synthesis of chiral indole derivatives, which are common motifs in pharmaceuticals and natural products.

The catalyst is generated *in situ* from copper(II) trifluoromethanesulfonate ( $\text{Cu}(\text{OTf})_2$ ) and a C<sub>2</sub>-symmetric 2,5-bis(oxazolinyl)thiophene ligand.

The table below summarizes the results for the asymmetric Friedel-Crafts alkylation of indole with various trans- $\beta$ -nitrostyrene derivatives using a  $\text{Cu}(\text{OTf})_2$ /ligand L5 system.<sup>[2]</sup>

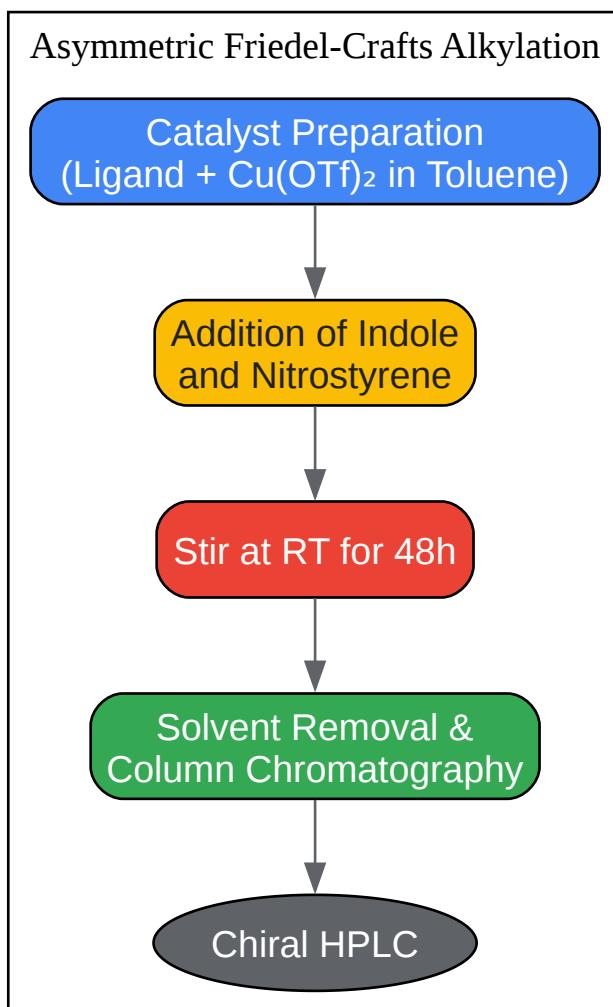
Entry	Indole	Nitrostyrene	Yield (%) <sup>[2]</sup>	ee (%) <sup>[2]</sup>
1	Indole	trans- $\beta$ -nitrostyrene	72	78
2	Indole	4-fluoro-trans- $\beta$ -nitrostyrene	76	81
3	Indole	4-chloro-trans- $\beta$ -nitrostyrene	75	80
4	2-Methylindole	trans- $\beta$ -nitrostyrene	68	75

### Protocol 3: Asymmetric Friedel-Crafts Alkylation of Indole<sup>[2]</sup>

- **Catalyst Preparation:** In a dry reaction tube, the chiral bis(oxazolinyl)thiophene ligand (15 mol%) and  $\text{Cu}(\text{OTf})_2$  (15 mol%) are dissolved in toluene. The mixture is stirred at room temperature for 1 hour.
- **Reaction Setup:** Indole (0.5 mmol) is added to the catalyst solution.
- **Substrate Addition:** The trans- $\beta$ -nitrostyrene derivative (0.6 mmol) is added, and the reaction mixture is stirred at room temperature for 48 hours.
- **Work-up:** The solvent is removed under reduced pressure.

- Analysis: The residue is purified by column chromatography on silica gel to afford the pure product. The enantiomeric excess is determined by chiral HPLC analysis.

#### Experimental Workflow for Friedel-Crafts Alkylation



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Caption: Workflow for the Cu-catalyzed asymmetric Friedel-Crafts alkylation.

## Other Asymmetric C-C Bond Forming Reactions

The versatility of **bis(2-pyridyl) ketone**-type ligands extends to other important C-C bond-forming reactions, although detailed protocols are more varied in the literature. These include:

- Asymmetric Henry (Nitroaldol) Reaction: The reaction between a nitroalkane and an aldehyde or ketone to form  $\beta$ -nitro alcohols. Copper complexes of chiral amino alcohol-derived ligands have shown good catalytic activity.[3][4]
- Asymmetric Michael Addition: The conjugate addition of a nucleophile to an  $\alpha,\beta$ -unsaturated carbonyl compound. This reaction is crucial for the formation of 1,5-dicarbonyl compounds and their derivatives.

Researchers are encouraged to adapt the general protocols for catalyst preparation and reaction conditions described above as a starting point for developing specific procedures for these and other asymmetric transformations. The choice of metal precursor, solvent, temperature, and additives can significantly influence the yield and enantioselectivity of the reaction.

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